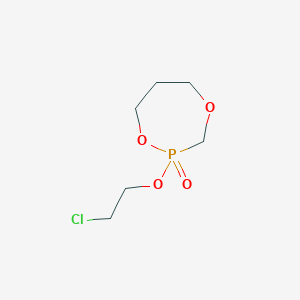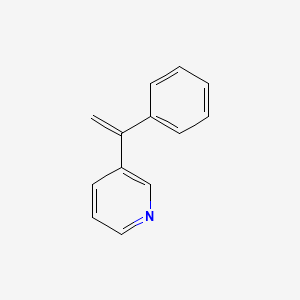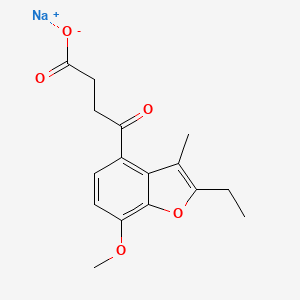
5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids It is characterized by the presence of four methoxy groups and a propoxyphenyl group attached to a chromen-4-one core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 4-propoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 4-propoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-4-one core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like hydrobromic acid to form demethylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Chroman-4-ol derivatives.
Substitution: Demethylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Anti-inflammatory: The compound has shown potential anti-inflammatory effects, making it a candidate for drug development.
Anticancer: Preliminary studies suggest that it may have anticancer properties, warranting further investigation.
Industry:
Dye Synthesis: It can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: The compound can be used in the development of pharmaceutical formulations.
作用機序
The mechanism of action of 5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It binds to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Anti-inflammatory: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
- 5,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
- 5,6,7,8-Tetramethoxy-2-(4-ethoxyphenyl)chromen-4-one
- 5,6,7,8-Tetramethoxy-2-(4-hydroxyphenyl)chromen-4-one
Comparison:
- Methoxy vs. Propoxy: The presence of a propoxy group in 5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one distinguishes it from its methoxy and ethoxy analogs, potentially affecting its solubility and reactivity.
- Biological Activity: The different substituents on the phenyl ring can influence the compound’s biological activity, making it unique in its potential applications.
特性
CAS番号 |
70460-25-2 |
|---|---|
分子式 |
C22H24O7 |
分子量 |
400.4 g/mol |
IUPAC名 |
5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h7-10,12H,6,11H2,1-5H3 |
InChIキー |
APRIUACLBTVSDL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)





![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)

![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)

![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)



